1-Methyloctahydroquinolin-4(1H)-one is a chiral heterocyclic compound characterized by its unique octahydroquinoline structure. This compound is part of a broader class of octahydroquinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's molecular formula is C₁₄H₁₉NO, and it features a methyl group attached to the nitrogen atom, contributing to its distinct chemical properties.
The compound can be synthesized from various precursors, particularly through the hydrogenation of quinoline derivatives. The synthesis often employs catalytic methods using palladium or platinum catalysts under controlled conditions to achieve high selectivity for the desired stereoisomer.
1-Methyloctahydroquinolin-4(1H)-one is classified as an alkaloid due to its nitrogen-containing structure and is categorized under heterocyclic compounds due to the presence of a ring structure containing both carbon and nitrogen atoms.
The synthesis of 1-methyloctahydroquinolin-4(1H)-one typically involves several key steps:
The industrial production of 1-methyloctahydroquinolin-4(1H)-one often utilizes continuous flow reactors, which allow for consistent reaction conditions and improved yields. Optimization of catalyst type and reaction parameters is essential for efficient production, especially when scaling up from laboratory to industrial levels.
The molecular structure of 1-methyloctahydroquinolin-4(1H)-one includes:
The compound's molecular weight is approximately 219.31 g/mol, with a melting point that varies based on purity but typically falls within the range of 70-80°C. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm its structure and purity.
1-Methyloctahydroquinolin-4(1H)-one can participate in various chemical reactions:
These reactions often require specific reagents and conditions:
The mechanism of action for 1-methyloctahydroquinolin-4(1H)-one primarily involves its interaction with biological targets such as enzymes or receptors. The binding affinity and specificity depend on the structural characteristics imparted by the methyl group and ketone functionality. This compound has been investigated for potential antimicrobial and anticancer activities, suggesting that it may modulate biochemical pathways relevant to these therapeutic areas .
1-Methyloctahydroquinolin-4(1H)-one has several scientific applications:
The synthesis of quinoline derivatives has evolved significantly from classical condensation reactions to sophisticated catalytic methods. Early routes to partially saturated quinolines relied on Pictet-Spengler condensation, involving the acid-catalyzed cyclization of phenylethylamines with aldehydes or ketones. This method, first reported in 1911, typically required harsh conditions (aqueous HCl, 100°C) and yielded racemic tetrahydroisoquinolines with moderate efficiency (~40%) [2]. Friedländer synthesis emerged as a pivotal advancement, enabling quinoline ring formation via condensation of 2-aminobenzaldehydes with carbonyl compounds. While efficient, early iterations suffered from limited substrate scope and poor stereocontrol [10].
The development of enantioselective catalysis in the late 20th century addressed key stereochemical limitations. Pioneering work using chiral auxiliaries like Andersen’s sulfinamide reagent enabled asymmetric cyclizations, yielding tetrahydroquinolines with >90% enantiomeric excess (ee) [2]. Modern approaches integrate transition metal catalysis (e.g., Au, Ag) for C-C bond formation under milder conditions, significantly improving functional group tolerance. For example, gold-catalyzed cycloisomerizations of alkynediols now deliver bicyclic quinoline precursors at ambient temperature [7].
Table 1: Historical Development of Key Quinoline Synthesis Methods
Time Period | Method | Conditions | Key Limitations | Yield Range |
---|---|---|---|---|
1911–1960s | Pictet-Spengler | Aq. HCl, 100°C | Racemic products, moderate yields | 30–50% |
1970s–1990s | Friedländer | Acid/Base catalysts, high T | Poor stereoselectivity | 40–75% |
1990s–2010s | Chiral Auxiliary-Mediated | e.g., (-)-Menthyl sulfinate, BF₃·OEt₂ | Multi-step synthesis required | 60–85% (up to 90% ee) |
2010s–Present | Metal/Organocatalysis | Au/Ag catalysts, ambient T | Catalyst cost, scalability issues | 70–95% (up to 99% ee) |
Recent innovations focus on synergistic catalytic systems that merge multiple activation modes for constructing the sterically congested octahydroquinoline framework. A breakthrough involves bimetallic catalysis, where silver triflate activates alkynes while proline-derived organocatalysts generate enamine intermediates. This tandem approach facilitates multicomponent reactions between 2-alkynylbenzaldehydes, amines, and ketones, yielding functionalized 1,2-dihydroisoquinolines – key precursors to octahydroquinolines. Optimized conditions achieve yields >80% with excellent regioselectivity [1].
Organocatalyst design has enabled precise stereocontrol. Modified MacMillan catalysts (imidazolidinones) and bifunctional thiourea-amine catalysts promote asymmetric Diels-Alder reactions, constructing the bicyclic core with defined chiral centers. For instance, endo-selective cycloadditions using chiral amines deliver decahydroquinoline intermediates with >20:1 diastereoselectivity [1] [7]. Palladium-catalyzed allylic alkylation further expands methodology, enabling C-C bond formation at sterically hindered positions. When combined with enamine catalysis (e.g., pyrrolidine derivatives), this method installs α-allyl substituents on carbonyl precursors prior to cyclization, achieving 72–88% yields in model systems [1].
Table 2: Modern Catalytic Systems for Octahydroquinoline Synthesis
Catalytic System | Mechanism | Key Advantages | Representative Yield/Selectivity |
---|---|---|---|
AgOTf/Proline (Synergistic) | Enamine formation + alkyne activation | One-pot multicomponent reactions | 82% yield, >95% regioselectivity |
Chiral Imidazolidinones | Iminium ion activation | High enantioselectivity (up to 99% ee) | 75% yield, 97% ee |
Pd(0)/Pyrrolidine | Allylic alkylation + enamine catalysis | Functionalization prior to cyclization | 88% yield, 74% ee |
Au(I)-NHC Complexes | Cycloisomerization of alkynediols | Mild conditions (25°C), atom economy | 91% yield, >20:1 dr |
The 1-methyloctahydroquinolin-4(1H)-one scaffold demands precise stereochemical control at three levels: N-methylation configuration, ring fusion stereochemistry, and ketone geometry. Enzymatic studies from polyketide biosynthesis provide fundamental insights. Ketoreductases (KRs) in modular synthases dictate stereochemistry during ketone reduction; for example, Streptomyces sp. AM-7161’s ketoreductase (Med-ORF12) controls C-3 stereochemistry in medermycin via NADPH-dependent reduction, generating trans-decalin systems with >98% diastereoselectivity [9]. This enzymatic precision inspired chemical methods using chiral transfer agents.
Asymmetric hydrogenation of quinoline precursors using Ir-(P-OP) catalysts achieves cis-fused octahydroquinolines with 99% ee and >50:1 dr. Conversely, metal-hydride reductions (e.g., L-Selectride®) favor trans-perhydroquinolines via axial protonation. For N-methylation, phase-transfer catalysts like O-allyl-N--(9)-anthracenylcinchoninium bromide enable enantioselective alkylation, yielding 1-methyl derivatives with 90% ee [4] [9]. Computational studies reveal that stereoselectivity arises from transition state stabilization – bulky catalysts block re-face approach, forcing methylation from the si-face.
Table 3: Stereochemical Outcomes in Key Synthetic Steps
Synthetic Step | Method | Stereochemical Outcome | Control Mechanism |
---|---|---|---|
Ketone Reduction | Med-ORF12 Ketoreductase | trans-3,15 configuration (98% de) | Enzyme-substrate docking |
Enolate Protonation | Chiral Brønsted acid (TRIP) | R- or S-configured α-centers (95% ee) | Hydrogen-bond directed approach |
Imine Hydrogenation | Ir-(S)-P-OP catalyst / H₂ (60 psi) | cis-fused ring junction (99% ee) | Adsorption on chiral metal surface |
N-Methylation | Cinchona-derived phase-transfer catalyst | S-1-methyl (90% ee) | Steric shielding of re-face |
Green chemistry principles have transformed quinoline synthesis, focusing on waste minimization, renewable solvents, and energy efficiency. Atom economy (Principle #2 of Green Chemistry) is addressed via tandem reactions; for instance, Povarov-hydrogen transfer sequences directly convert aminocoumarins, aldehydes, and styrenes into pyrano-fused quinolines in water, achieving 85% yield with near-perfect atom utilization [5]. Solvent reduction employs micellar media – SDS (sodium dodecyl sulfate) aqueous solutions enable Pictet-Spengler reactions at 50°C, replacing dichloromethane and reducing PMI (Process Mass Intensity) from 87 to 8 [3].
Catalyst innovations include recyclable systems: Magnetic Fe₃O₄-supported gold nanoparticles catalyze quinoline annulations for 10 cycles without activity loss, while enzymatic cascades (e.g., alcohol dehydrogenase/ketoreductase) achieve redox-neutral ring formation. Energy-efficient activation via ultrasound or microwaves accelerates key steps; microwave-assisted Friedländer condensations complete in 10 minutes (vs. 24 hours conventionally) with 50% energy reduction [1] [5]. Life Cycle Assessment (LCA) studies confirm that these innovations reduce the overall environmental footprint by >60% compared to classical methods, primarily by eliminating halogenated solvents and high-temperature steps [3].
Continuous flow systems represent the frontier, integrating immobilized catalysts with real-time analytics. Enzyme-microreactors featuring immobilized ketoreductases (e.g., from Saccharothrix sp.) perform stereoselective reductions during ring closure, minimizing by-product formation. These systems align with Principle #11 (Real-time pollution prevention), reducing waste by 90% through precise reagent control and in-line purification [3] [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: